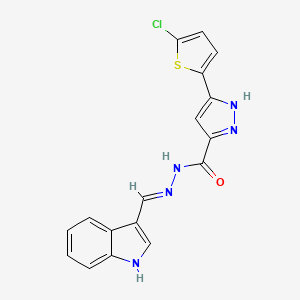
(2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease processes. For example, studies have shown that the compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane can have various biochemical and physiological effects. For example, the compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound is also relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of using the compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane. One direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, studies could investigate the compound's toxicity and side effects in more detail to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane is a complex process that involves several steps. The starting material for the synthesis is 5-fluorosulfonyloxypyridine-3-carboxylic acid, which is reacted with 2,5-dimethyl-1,4-oxazepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane has potential applications in various fields of scientific research. One of the main areas of application is in medicinal chemistry, where the compound is being investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. The compound has also been studied for its antimicrobial and antiviral properties.
Propriétés
IUPAC Name |
(2R,5R)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9-3-4-20-10(2)8-16(9)13(17)11-5-12(7-15-6-11)21-22(14,18)19/h5-7,9-10H,3-4,8H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLKCCJOZPTFOG-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H](CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

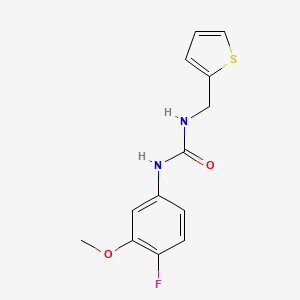
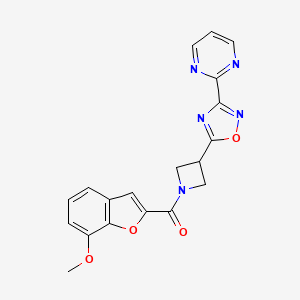
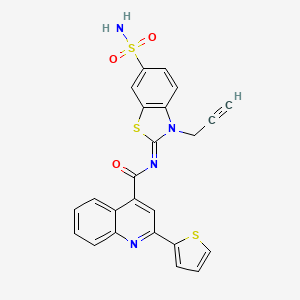
![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)
![1-Prop-2-enoyl-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2435448.png)
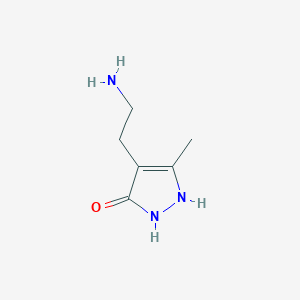
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
![N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2435454.png)
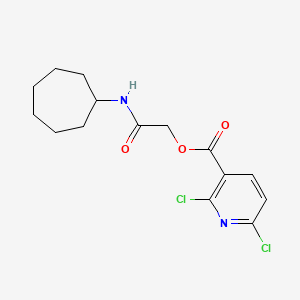
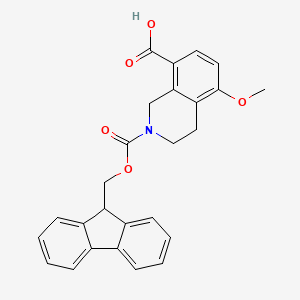
![ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2435458.png)

![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2435463.png)
